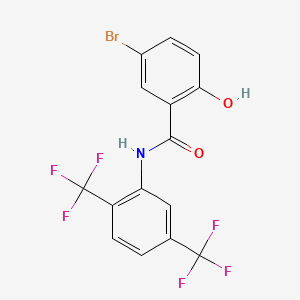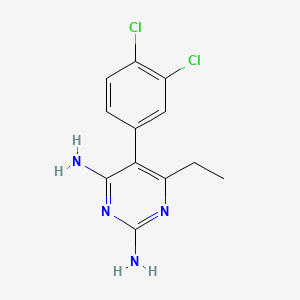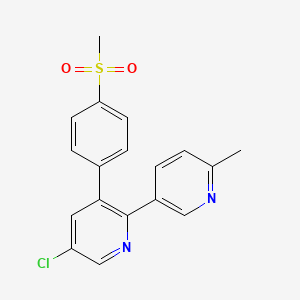
QNZ
Vue d'ensemble
Description
QNZ, également connu sous le nom de 4-N-[2-(4-phénoxyphényl)éthyl]quinazoline-4,6-diamine, est un dérivé de la quinazoline. Il a été initialement synthétisé en tant que modulateur de la voie de transduction du signal du facteur nucléaire kappa B (NF-κB). Ce composé a montré des activités pharmacologiques significatives, notamment des effets anti-inflammatoires, anti-tumoraux et neuroprotecteurs .
Applications De Recherche Scientifique
QNZ has a wide range of scientific research applications:
Biology: It is used to study the NF-κB signaling pathway and its role in various biological processes.
Medicine: This compound has shown potential in the treatment of diseases such as Huntington’s disease, systemic lupus erythematosus, and certain cancers
Industry: The compound is used in the development of new drugs and therapeutic agents.
Mécanisme D'action
Target of Action
QNZ, also known as 6-Amino-4-(4-phenoxyphenylethylamino)quinazoline, is a potent inhibitor of NF-κB activation . It has been postulated that its target is heteromeric calcium channels containing TRPC1 as one of the subunits .
Mode of Action
This compound indirectly inhibits the NF-κB pathway via inhibition of store-operated calcium entry (SOC) . This inhibition leads to a decrease in synaptic neuronal SOC and rescues dendritic spine loss in certain neuronal models .
Biochemical Pathways
The compound’s action affects several biochemical pathways. It has been identified as a potent and selective inhibitor of mitochondrial complex I . Furthermore, it decreases PSEN1ΔE9-mediated nSOCE upregulation .
Pharmacokinetics
It is soluble in dmso , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
This compound has displayed neuroprotective effects in transgenic fly and mouse models of Huntington’s disease . It rescues mushroom spines in PSEN1ΔE9-expressing neurons, which are linked to familial Alzheimer’s disease .
Analyse Biochimique
Biochemical Properties
6-Amino-4-(4-phenoxyphenylethylamino)quinazoline indirectly inhibits the NF-κB pathway via inhibition of store-operated calcium entry (SOC) and has displayed neuroprotective effects in transgenic fly and mouse models of Huntington’s disease . Its target has been postulated to be heteromeric calcium channels containing TRPC1 as one of the subunits .
Cellular Effects
6-Amino-4-(4-phenoxyphenylethylamino)quinazoline has been shown to reduce synaptic neuronal SOC and rescue dendritic spine loss in YAC128 striatal medium spiny neurons . It also has been identified as a potent and selective inhibitor of mitochondrial complex I .
Molecular Mechanism
The molecular mechanism of 6-Amino-4-(4-phenoxyphenylethylamino)quinazoline involves the inhibition of NF-κB activation and TNF-α production . It indirectly inhibits the NF-κB pathway via inhibition of store-operated calcium entry (SOC) .
Temporal Effects in Laboratory Settings
The stability of 6-Amino-4-(4-phenoxyphenylethylamino)quinazoline is reported to be stable for 1 year from the date of purchase as supplied. Solutions in DMSO may be stored at -20° for up to 1 month .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de QNZ implique la réaction de la 4-chloroquinazoline avec la 4-phénoxyphénéthylamine dans des conditions spécifiques. La réaction se produit généralement en présence d'une base telle que le carbonate de potassium dans un solvant comme le diméthylformamide (DMF) à des températures élevées .
Méthodes de production industrielle
Pour la production industrielle, la synthèse de this compound peut être mise à l'échelle en optimisant les conditions de réaction afin de garantir un rendement et une pureté élevés. Le composé est généralement purifié par recristallisation ou techniques chromatographiques pour atteindre la qualité désirée .
Analyse Des Réactions Chimiques
Types de réactions
QNZ subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés de N-oxyde de quinazoline.
Réduction : Le composé peut être réduit pour former des amines correspondantes.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.
Substitution : Des nucléophiles comme les amines, les thiols et les alcools peuvent être utilisés dans des réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de quinazoline substitués, qui peuvent avoir des propriétés pharmacologiques différentes .
Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique :
Biologie : Il est utilisé pour étudier la voie de signalisation NF-κB et son rôle dans divers processus biologiques.
Médecine : This compound a montré un potentiel dans le traitement de maladies telles que la maladie de Huntington, le lupus érythémateux systémique et certains cancers
Industrie : Le composé est utilisé dans le développement de nouveaux médicaments et agents thérapeutiques.
Mécanisme d'action
This compound exerce ses effets principalement en inhibant la voie de signalisation NF-κB. Il se lie à des sites spécifiques sur le complexe protéique NF-κB, empêchant son activation et la transcription subséquente des gènes cibles. Cette inhibition conduit à une production réduite de cytokines pro-inflammatoires et d'autres médiateurs impliqués dans les réponses inflammatoires et immunitaires . De plus, this compound module la signalisation du calcium et réduit le niveau de la protéine huntingtine, contribuant à ses effets neuroprotecteurs .
Comparaison Avec Des Composés Similaires
Composés similaires
Gefitinib : Un autre dérivé de la quinazoline utilisé comme inhibiteur du récepteur du facteur de croissance épidermique (EGFR) dans le traitement du cancer.
Erlotinib : Similaire au gefitinib, il est utilisé comme inhibiteur de l'EGFR pour traiter le cancer du poumon non à petites cellules.
Lapatinib : Un inhibiteur double de la tyrosine kinase ciblant l'EGFR et HER2, utilisé dans le traitement du cancer du sein.
Unicité de QNZ
This compound est unique en raison de son inhibition puissante de la voie de signalisation NF-κB, qui n'est pas une cible principale pour les autres dérivés de quinazoline mentionnés. Sa capacité à moduler la signalisation du calcium et à réduire les niveaux de protéines de huntingtine le distingue encore des composés similaires .
Propriétés
IUPAC Name |
4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O/c23-17-8-11-21-20(14-17)22(26-15-25-21)24-13-12-16-6-9-19(10-7-16)27-18-4-2-1-3-5-18/h1-11,14-15H,12-13,23H2,(H,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBAKVEUZKHOWNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CCNC3=NC=NC4=C3C=C(C=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00333507 | |
| Record name | N~4~-[2-(4-Phenoxyphenyl)ethyl]quinazoline-4,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00333507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
545380-34-5 | |
| Record name | N~4~-[2-(4-Phenoxyphenyl)ethyl]quinazoline-4,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00333507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N4-[2-(4-phenoxyphenyl)ethyl]-4,6-quinazolinediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 6-Amino-4-(4-phenoxyphenylethylamino)quinazoline (QNZ)?
A: While initially proposed as an inhibitor of the NF-κB pathway and store-operated calcium influx [], 6-Amino-4-(4-phenoxyphenylethylamino)quinazoline (this compound) has been shown to primarily act as a potent and specific inhibitor of mitochondrial complex I [].
Q2: How does this compound affect mitochondrial function?
A: this compound specifically targets NADH–ubiquinone oxidoreductase (Complex I) within the mitochondrial electron transport chain [, ]. This inhibition leads to a reduction in ATP synthesis and an increase in reactive oxygen species (ROS) production [].
Q3: What are the downstream effects of this compound's inhibition of mitochondrial complex I?
A3: Inhibition of complex I by this compound induces a range of cellular responses, including:
- Apoptosis: this compound promotes apoptosis in various cell types, including human non-Hodgkin lymphoma cells [, , ] and hepatocellular carcinoma cells [], by modulating the expression of pro-apoptotic and anti-apoptotic proteins like Bax, Bcl-2, and Survivin [, ].
- Suppression of angiogenesis and metastasis: this compound reduces the expression and secretion of angiogenesis- and metastasis-related proteins, such as vascular endothelial growth factor (VEGF), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinases (MMPs) [, ]. This effect is likely mediated through the inhibition of NF-κB activation [, ].
- Modulation of glucose uptake: In chondrocytes, this compound promotes glucose uptake through the activation of glucose transporter type 4 (Glut4), contributing to its protective effects against degeneration [].
- Impaired proliferation and migration: this compound inhibits the proliferation and migration of fibroblasts [], a finding potentially relevant for its synergistic effects with bone morphogenetic protein 2 (BMP2) in osteogenesis.
Q4: Does this compound interact with other cellular pathways besides mitochondrial complex I?
A4: Yes, this compound has demonstrated activity in other cellular pathways, including:
- NF-κB pathway: While not its primary target, this compound can inhibit the NF-κB signaling pathway [, , , , , , ], leading to reduced inflammation in various models.
Q5: What is the molecular formula and weight of this compound?
A5: this compound has a molecular formula of C23H22N4O and a molecular weight of 370.44 g/mol.
Q6: How stable is this compound under various conditions?
A6: The provided research papers do not explicitly address the stability of this compound under different storage conditions. Further investigation is needed to determine its stability profile.
Q7: Are there any known formulation strategies to improve this compound's solubility, bioavailability, or stability?
A7: The provided research papers do not discuss specific formulation strategies for this compound. This is an area for future research to explore optimizing its delivery and therapeutic efficacy.
Q8: Does this compound exhibit any catalytic properties?
A8: The provided research articles do not indicate any catalytic properties of this compound. Its primary role seems to revolve around inhibiting enzymatic activity (mitochondrial complex I) rather than catalyzing reactions.
Q9: Have there been any computational chemistry studies on this compound?
A: Yes, one study employed molecular docking and molecular dynamics simulations to investigate the interaction of this compound with the penicillin-binding protein 2a (PBP2a) allosteric site in methicillin-resistant Staphylococcus aureus []. This study proposed potential this compound analogs with improved binding affinities to PBP2a as potential novel antibiotics.
Q10: What is known about the structure-activity relationship (SAR) of this compound?
A: While the provided research focuses primarily on this compound itself, one study examining quinazoline-based inhibitors of mitochondrial complex I highlighted the importance of specific substitution patterns for inhibitory activity [].
Q11: What are the main in vitro models used to study this compound?
A11: this compound's effects have been investigated using various in vitro models, including:
- Human cell lines: Various cancer cell lines, such as non-Hodgkin lymphoma cells [, , ], hepatocellular carcinoma cells [], breast cancer cells [], and lung cancer cells [], have been used to investigate this compound's anti-tumor effects. Other cell types, like chondrocytes [] and human nasal epithelial cells [], have also been used to study its effects on specific cell functions.
- Primary cells: Studies have utilized primary cells, including mouse bone marrow-derived dendritic cells [] and cortical neurons from embryonic mouse brain [], to examine this compound's impact on immune responses and neuronal function, respectively.
- 3D cell culture models: One study used 3D Madin-Darby canine kidney cells to assess this compound's ability to inhibit cyst formation in a polycystic kidney disease model [].
Q12: What in vivo models have been used to evaluate this compound's efficacy?
A12: this compound's therapeutic potential has been explored in a range of in vivo models:
- Rodent models: this compound has been tested in various rodent models, including models of intervertebral disc degeneration [], diabetic retinopathy [], sensorineural hearing loss [], polycystic kidney disease [], and cerebral ischemia-reperfusion injury [].
- Mouse models of human diseases: Studies have employed transgenic mouse models of Huntington's disease [] and a mouse model of Kawasaki disease [] to investigate this compound's therapeutic potential in these conditions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]-2-(1-methylpiperidin-1-ium-1-yl)acetamide;iodide](/img/structure/B1671745.png)
![(3S,5S,8S,9S,10R,13R,14R,17R)-17-[(1R)-1-(6-methoxy-2,4-dihydro-1,3-benzoxazin-3-yl)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1671746.png)




![N-[1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydroimidazol-2-yl]nitramide](/img/structure/B1671751.png)






